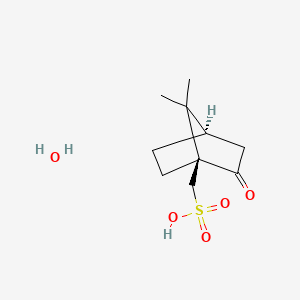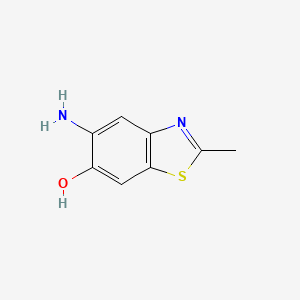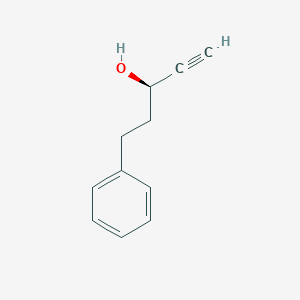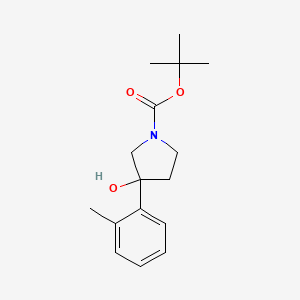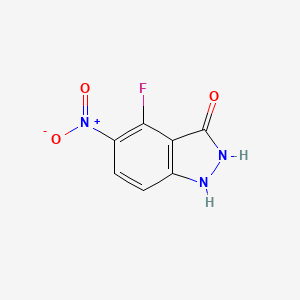
5-(Methoxymethyl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “5-(Methoxymethyl)pyridine-3-carboxylic acid” can be represented by the Inchi Code:1S/C8H9NO3/c1-12-5-6-2-7 (8 (10)11)4-9-3-6/h2-4H,5H2,1H3, (H,10,11) . This indicates that the compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. Physical And Chemical Properties Analysis
“5-(Methoxymethyl)pyridine-3-carboxylic acid” is a solid at room temperature . It has a molecular weight of 167.16 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
5-(Methoxymethyl)pyridine-3-carboxylic acid is a compound that may not be directly highlighted in available research articles; however, its structural components and derivatives play significant roles in various scientific investigations. The research applications of related pyridine derivatives and functional groups offer insights into the broader relevance of such compounds in scientific studies.
Role in Biomass Conversion and Sustainable Chemistry
One of the closest relatives, 5-Hydroxymethylfurfural (HMF) and its derivatives, exemplify the importance of such compounds in converting plant biomass into valuable chemicals. HMF serves as a platform chemical for producing monomers, polymers, fuels, and other materials, highlighting the potential of pyridine derivatives in sustainable chemistry and material science V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017.
Significance in Metal Coordination and Catalysis
The interaction of pyridine derivatives with metals and their role in the electronic systems of biologically important ligands underscore their utility in synthesizing complex compounds. This includes their use in forming metal complexes and catalyzing reactions, indicating a broad applicability in chemistry and material science W. Lewandowski, M. Kalinowska, H. Lewandowska, 2005.
Contribution to Organic Synthesis
Pyridine scaffolds, such as those in 5H-pyrano[2,3-d]pyrimidine, show widespread use in synthesizing medicinal and pharmaceutical compounds, demonstrating the integral role of pyridine derivatives in developing new drugs and therapies Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023.
Applications in Plant Defense Mechanisms
The metabolism of pyrroline-5-carboxylate, a related compound, in plant defense against pathogens illustrates the biological significance of pyridine derivatives. This emphasizes their potential in agricultural biotechnology and the development of disease-resistant crops A. Qamar, K. Mysore, M. Senthil-Kumar, 2015.
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .
Propriétés
IUPAC Name |
5-(methoxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLVYVVGFTNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



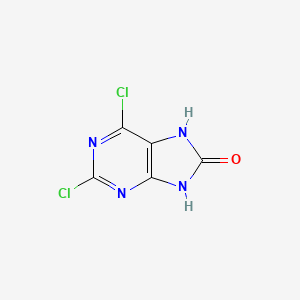
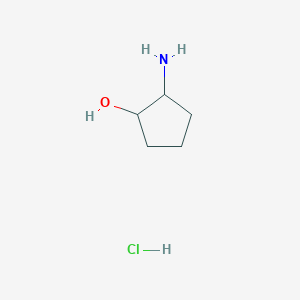
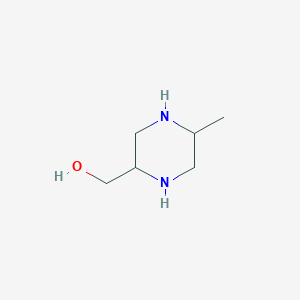
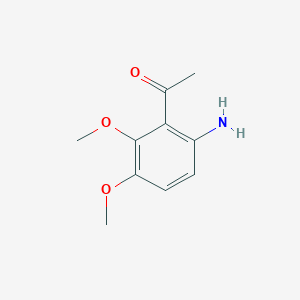
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)
